molecular formula C14H18N4O4S B4601254 N-(5-METHYL-12-OXAZOL-3-YL)-3-({2-[(5-METHYL-12-OXAZOL-3-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE

N-(5-METHYL-12-OXAZOL-3-YL)-3-({2-[(5-METHYL-12-OXAZOL-3-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE

Cat. No.: B4601254
M. Wt: 338.38 g/mol
InChI Key: VFJHKCYFFYMNJR-UHFFFAOYSA-N
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Description

N-(5-METHYL-12-OXAZOL-3-YL)-3-({2-[(5-METHYL-12-OXAZOL-3-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE is a complex organic compound characterized by the presence of oxazole rings and a sulfanyl group

Scientific Research Applications

N-(5-METHYL-12-OXAZOL-3-YL)-3-({2-[(5-METHYL-12-OXAZOL-3-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-12-OXAZOL-3-YL)-3-({2-[(5-METHYL-12-OXAZOL-3-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanyl group: This step often involves the use of thiol reagents in the presence of a base.

    Coupling reactions: The final step involves coupling the oxazole rings with the sulfanyl group and the propanamide moiety using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Continuous flow synthesis: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to improve reaction rates and selectivity.

    Purification techniques: Such as crystallization or chromatography to obtain the desired product in pure form.

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYL-12-OXAZOL-3-YL)-3-({2-[(5-METHYL-12-OXAZOL-3-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole rings can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxazole derivatives.

    Substitution: Substituted oxazole derivatives.

Mechanism of Action

The mechanism of action of N-(5-METHYL-12-OXAZOL-3-YL)-3-({2-[(5-METHYL-12-OXAZOL-3-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **N-(5-METHYL-12-OXAZOL-3-YL)-3-({2-[(5-METHYL-12-OXAZOL-3-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE
  • **this compound

Uniqueness

This compound is unique due to its dual oxazole rings and sulfanyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-3-[3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropyl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-9-7-11(17-21-9)15-13(19)3-5-23-6-4-14(20)16-12-8-10(2)22-18-12/h7-8H,3-6H2,1-2H3,(H,15,17,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJHKCYFFYMNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCSCCC(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-METHYL-12-OXAZOL-3-YL)-3-({2-[(5-METHYL-12-OXAZOL-3-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
N-(5-METHYL-12-OXAZOL-3-YL)-3-({2-[(5-METHYL-12-OXAZOL-3-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
N-(5-METHYL-12-OXAZOL-3-YL)-3-({2-[(5-METHYL-12-OXAZOL-3-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE
Reactant of Route 4
Reactant of Route 4
N-(5-METHYL-12-OXAZOL-3-YL)-3-({2-[(5-METHYL-12-OXAZOL-3-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE
Reactant of Route 5
Reactant of Route 5
N-(5-METHYL-12-OXAZOL-3-YL)-3-({2-[(5-METHYL-12-OXAZOL-3-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
N-(5-METHYL-12-OXAZOL-3-YL)-3-({2-[(5-METHYL-12-OXAZOL-3-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE

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